molecular formula C12H15FO B070783 1-(4-Fluorophenyl)hexan-3-one CAS No. 174485-37-1

1-(4-Fluorophenyl)hexan-3-one

Cat. No. B070783
M. Wt: 194.24 g/mol
InChI Key: RVBBTVUGQWQEEW-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)hexan-3-one” is a chemical compound with the molecular formula C12H15FO . It is also known as 4F-3-methyl-α-PHP .

Scientific Research Applications

  • Synthesis and Structural Analysis : 1-(4-Fluorophenyl)hexan-3-one and its derivatives are often synthesized for various structural and vibrational property analyses. For instance, Saeed et al. (2011) synthesized and characterized 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas for their structural and conformational properties using X-ray diffraction, vibrational spectra, and theoretical calculations (Saeed, Erben, Shaheen, & Flörke, 2011).

  • Optoelectronic Properties : These compounds are studied for their optoelectronic properties. Liu et al. (2009) investigated the effect of a fluorine atom's position on the optoelectronic properties of unsymmetrical diarylethene compounds, including 1-(4-Fluorophenyl)hexan-3-one derivatives (Liu, Pu, & Liu, 2009).

  • Photochromic and Fluorescent Properties : The photochromic and fluorescent properties of these compounds are of interest. For example, Belfield et al. (2006) studied the two-photon photochromism of a diarylethene enhanced by Förster resonance energy transfer from two-photon absorbing fluorenes (Belfield, Bondar, Corredor, Hernández, Przhonska, & Yao, 2006).

  • Thermal and Kinetic Studies : Some studies focus on the thermal behavior and kinetics of these compounds. Cafferata et al. (2002) investigated the thermolysis of fluorine substituted 1,2,4-trioxanes, including derivatives of 1-(4-Fluorophenyl)hexan-3-one, in n-hexane solutions (Cafferata, Jefford, & Rimada, 2002).

  • Antitumor and Medicinal Applications : Some derivatives are evaluated for their potential antitumor properties. For example, Chou et al. (2010) explored 2-phenylquinolin-4-ones derivatives for their cytotoxic activity against tumor cell lines (Chou et al., 2010).

  • Solvent Interaction Studies : The interactions with different solvents and their effects on properties like refractive indices are also a subject of study, as demonstrated by Chavan and Gop (2016) (Chavan & Gop, 2016).

properties

IUPAC Name

1-(4-fluorophenyl)hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-2-3-12(14)9-6-10-4-7-11(13)8-5-10/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBBTVUGQWQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622523
Record name 1-(4-Fluorophenyl)hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)hexan-3-one

CAS RN

174485-37-1
Record name 1-(4-Fluorophenyl)hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Berthiol, H Doucet, M Santelli - Applied organometallic …, 2006 - Wiley Online Library
cis,cis,cis‐1,2,3,4‐Tetrakis(diphenylphosphinomethyl)cyclopentane–[PdCl(C 3 H 5 )] 2 efficiently catalyses the Heck reaction of alk‐1‐en‐3‐ol with a variety of aryl halides. In the …
Number of citations: 34 onlinelibrary.wiley.com
F Berthiol, H Doucet, M Santelli - Tetrahedron letters, 2004 - Elsevier
cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 efficiently catalyses the Heck reaction of alk-1-en-3-ol with a variety of aryl bromides. In the …
Number of citations: 48 www.sciencedirect.com

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